A-AMINOISOBUTYRIC ACID HYDROXAMATE
描述
Structural Characterization of A-Aminoisobutyric Acid Hydroxamate
IUPAC Nomenclature and Systematic Naming Conventions
A-Aminoisobutyric acid hydroxamate is systematically named 2-amino-3-(hydroxyamino)-2-methyl-3-oxopropanoic acid , reflecting its branched carbon backbone and functional group arrangement. This nomenclature adheres to IUPAC guidelines, where the parent chain is a three-carbon propanoic acid derivative substituted with:
- Amino (-NH₂) group at the α-carbon (C2).
- Hydroxamate (-C(=O)NHOH) group at the γ-carbon (C3).
- Geminal methyl (-CH₃) groups at C2, creating the isobutyric acid skeleton.
The hydroxamate moiety replaces the carboxylic acid’s hydroxyl group, forming a zwitterionic structure with a hydroxylamine (-NHOH) group. This substitution distinguishes it from the parent amino acid, 2-aminoisobutyric acid.
Molecular Geometry and Conformational Analysis
The compound’s molecular geometry is influenced by steric hindrance from the gem-dimethyl group and hydrogen-bonding potential of the hydroxamate. Key features include:
Conformational studies of analogous hydroxamates (e.g., N-hydroxy peptoids) reveal a strong preference for trans amide arrangements due to minimized steric clashes and favorable hydrogen bonding. The gem-dimethyl group further rigidifies the backbone, akin to the Thorpe-Ingold effect observed in 2-aminoisobutyric acid peptides.
Crystallographic Data and X-ray Diffraction Studies
While direct crystallographic data for A-aminoisobutyric acid hydroxamate are limited, insights can be extrapolated from structurally related compounds:
The gem-dimethyl group may force a planar zigzag conformation in the solid state, analogous to 3₁₀ helices observed in AIB peptides.
Spectroscopic Profiling (¹H NMR, ¹³C NMR, FT-IR, MS)
Spectroscopic data for A-aminoisobutyric acid hydroxamate and related compounds provide critical structural insights:
¹H NMR
The hydroxamate proton resonates downfield due to deshielding by the adjacent carbonyl group, while the amino protons appear as broad signals due to exchange with water.
¹³C NMR
| Carbon Environment | Chemical Shift (δ, ppm) | Source |
|---|---|---|
| Carbonyl (C=O) | 170–175 | |
| Amino-bearing carbon (C2) | 35–40 | |
| Methyl (C(CH₃)₂) | 25–30 |
The carbonyl carbon appears upfield compared to free carboxylic acids due to resonance stabilization in the hydroxamate.
FT-IR
| Vibration | Wavenumber (cm⁻¹) | Intensity | Source |
|---|---|---|---|
| C=O stretch | 1650–1700 | Strong | |
| N-H stretch (amide) | 3300–3500 | Broad | |
| O-H bend (hydroxamate) | 650–750 | Medium |
The absence of a strong O-H stretch for free -COOH confirms hydroxamate formation.
Mass Spectrometry (MS)
| Ion | m/z | Fragmentation Pattern | Source |
|---|---|---|---|
| Molecular ion | 148.12 | [M+H]⁺ → 131.10 (loss of -NH₂) | |
| Base peak | 103.12 | 2-Aminoisobutyric acid core |
The molecular ion corresponds to C₄H₈N₂O₄, confirming the hydroxamate structure.
属性
CAS 编号 |
102185-21-7 |
|---|---|
分子式 |
C4H8N2O4 |
分子量 |
148.118 |
IUPAC 名称 |
2-amino-3-(hydroxyamino)-2-methyl-3-oxopropanoic acid |
InChI |
InChI=1S/C4H8N2O4/c1-4(5,3(8)9)2(7)6-10/h10H,5H2,1H3,(H,6,7)(H,8,9) |
InChI 键 |
TWSZBMWQULUGEZ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NO)(C(=O)O)N |
同义词 |
A-AMINOISOBUTYRIC ACID HYDROXAMATE |
产品来源 |
United States |
相似化合物的比较
Key Differences :
- AIB-HA ’s branched chain may reduce conformational flexibility, enhancing selectivity for specific HDAC isoforms compared to linear analogs like glycine hydroxamate.
- Hydrophobic side chains (e.g., leucine hydroxamate) improve membrane permeability, whereas AIB-HA’s compact structure may favor intracellular targeting .
Comparison with Hydroxamate-Based Enzyme Inhibitors
Hydroxamates are widely used in enzyme inhibition due to their strong metal-binding capacity.
Key Insights :
- AIB-HA’s HDAC inhibition differs from pan-inhibitors like SAHA, which lack side-chain modifications for isoform selectivity .
- Unlike rhodotorulic acid (a siderophore), AIB-HA’s primary role in iron metabolism remains underexplored but is plausible given structural similarities .
Comparison with Other Metal-Chelating Compounds
Hydroxamates compete with carboxylates, phosphonates, and thiols in metal binding.
Key Findings :
- Hydroxamates like AIB-HA exhibit higher affinity for Zn²⁺ than carboxylates but lower than 2-aminothiols, balancing potency and pharmacokinetics .
- Phosphonates (e.g., fosmidomycin) show superior stability in vivo compared to hydroxamates, which are prone to hydrolysis .
Pharmacokinetic and Selectivity Profiles
- AIB-HA: Limited data exist, but cyclic tetrapeptides containing AIB-HA analogs demonstrate prolonged half-life due to structural rigidity .
- SAHA : Rapid absorption and elimination (fast-on/fast-off kinetics) limit therapeutic efficacy despite broad activity .
- Benzamide Derivatives : Slower enzyme dissociation rates enhance selectivity for specific HDAC isoforms but reduce bioavailability .
准备方法
Direct Reaction with Hydroxylamine Derivatives
The most established route involves reacting 2-aminoisobutyric acid derivatives with hydroxylamine. The carboxylic acid group is first activated as an ester or acyl chloride, followed by nucleophilic substitution with hydroxylamine. For example, methyl 2-aminoisobutyrate reacts with hydroxylamine hydrochloride in alkaline methanol to form the hydroxamate. This method typically achieves 70–85% yields but requires stringent pH control to minimize side reactions like hydrolysis.
High-Pressure Synthesis from Acetone Cyanohydrin
A patent-pending method (CN103864633A) synthesizes α-aminoisobutyric acid precursors, which are subsequently converted to hydroxamates. The process involves:
-
Reaction of Acetone Cyanohydrin with Ammonium Carbonate :
Under pressurized conditions (3–6 MPa) and elevated temperatures (140–180°C), acetone cyanohydrin reacts with ammonium carbonate in aqueous media to form 2-aminoisobutyric acid intermediates. The reaction proceeds via a 5,5-dimethylhydantoin intermediate, which hydrolyzes to the amino acid. -
Hydroxamation :
The isolated 2-aminoisobutyric acid is treated with hydroxylamine under acidic or basic conditions to introduce the hydroxamate group.
Key Process Parameters (Table 1):
Purification and Crystallization
Crude hydroxamate is purified via recrystallization from water or ethanol. Activated carbon treatment removes colored impurities, enhancing purity to >99%. Recycling mother liquors improves overall yield by 8–12%.
Enzymatic Synthesis Approaches
Transaminase-Mediated Amination
While enzymatic methods for A-aminoisobutyric acid hydroxamate are less documented, analogous pathways for γ-hydroxy-α-amino acids suggest feasibility. trans-o-Hydroxybenzylidene pyruvate hydratase-aldolase (HBPA) catalyzes aldol additions, forming chiral intermediates that transaminases convert to amino acids. Adapting this cascade could involve:
-
Aldol Addition : HBPA catalyzes pyruvate and aldehyde condensation.
-
Transamination : Branched-chain amino acid transaminases (BCAT) transfer amino groups from donors like glutamate to form the amino acid backbone.
-
Hydroxamate Formation : Chemoenzymatic coupling with hydroxylamine derivatives.
Advantages :
Process Optimization Strategies
Recycling of Reagents
The patent method (CN103864633A) recycles ammonia and carbon dioxide via gas stripping columns, reducing raw material costs by 30%.
Temperature and Pressure Modulation
Lower temperatures (140°C) extend reaction times but reduce side products, while higher pressures (6 MPa) accelerate hydrolysis of intermediates.
常见问题
Basic Research Questions
Q. What are the validated synthetic routes for A-Aminoisobutyric Acid Hydroxamate, and how can purity be optimized?
- Methodology :
- Step 1 : React A-aminoisobutyric acid with hydroxylamine in the presence of a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) under anhydrous conditions .
- Step 2 : Purify the product using reversed-phase HPLC or recrystallization in ethanol/water mixtures. Monitor reaction progress via TLC (silica gel, ethyl acetate/methanol 4:1) .
- Step 3 : Confirm purity (>98%) using LC-MS and H/C NMR. Key NMR signals: hydroxamate N–OH proton (~8.5 ppm) and α-amino protons (~3.2 ppm) .
Q. How can the stability of A-Aminoisobutyric Acid Hydroxamate be assessed under varying pH conditions?
- Methodology :
- Experimental Design : Prepare buffered solutions (pH 2–10) and incubate the compound at 37°C. Sample aliquots at intervals (0, 24, 48 hrs).
- Analysis : Quantify degradation via UV-Vis (λ = 210–230 nm for hydroxamate absorption) and validate with FT-IR to track loss of C=O and N–O stretches .
- Critical Insight : Stability decreases in acidic conditions (pH <4) due to O–H bond dissociation, as shown in molecular dynamics simulations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metal-chelating properties of hydroxamate derivatives?
- Methodology :
- Comparative Analysis : Perform titration experiments (e.g., with Fe, Zn) using isothermal titration calorimetry (ITC) to measure binding constants. Compare results with computational models (DFT for ligand-metal interaction energies) .
- Case Study : If conflicting data arise (e.g., variable binding affinity in literature), assess whether differences stem from ionization states (N–H vs. O–H dissociation) or solvent effects (aqueous vs. non-polar) .
Q. What experimental strategies validate the enzyme inhibitory activity of A-Aminoisobutyric Acid Hydroxamate in metalloproteinase systems?
- Methodology :
- In Vitro Assay : Use fluorogenic substrates (e.g., DQ-collagen for MMP-2/9) and measure inhibition kinetics (IC) at varying hydroxamate concentrations. Include controls with EDTA (broad-spectrum chelator) .
- Structural Analysis : Perform X-ray crystallography or molecular docking (AutoDock Vina) to visualize interactions between the hydroxamate group and the enzyme’s active-site zinc ion .
Data Analysis & Reproducibility
Q. How should researchers address batch-to-batch variability in hydroxamate bioactivity studies?
- Methodology :
- Quality Control : Implement strict synthesis protocols (e.g., fixed molar ratios, inert atmosphere) and characterize each batch via elemental analysis (C, H, N) and HRMS .
- Statistical Tools : Use ANOVA to compare bioactivity across batches. If variability exceeds 10%, re-evaluate purification steps (e.g., gradient elution in HPLC) .
Q. What computational models predict the pharmacokinetic behavior of A-Aminoisobutyric Acid Hydroxamate?
- Methodology :
- ADME Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. Validate with in vitro Caco-2 cell assays for absorption .
- Dose-Response Modeling : Apply Hill equation fits to in vivo efficacy data, adjusting for hydroxamate’s short half-life (t ~2–4 hrs in rodents) .
Contradiction Management
Q. Why do some studies report hydroxamates as potent enzyme inhibitors while others show negligible activity?
- Resolution Framework :
- Variable Factors : Check assay conditions (pH, temperature, co-solvents like DMSO) that alter ionization or solubility. For example, acidic buffers may protonate the hydroxamate group, reducing metal chelation .
- Negative Control : Include a hydrolyzed hydroxamate sample (e.g., treated with HCl) to confirm that activity loss is due to structural integrity .
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